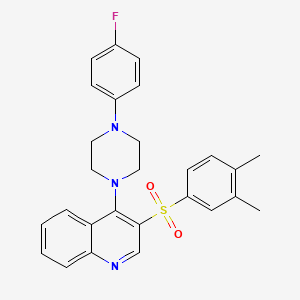
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)quinoline is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DSFQ-3 and belongs to the quinoline family of compounds. DSFQ-3 has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.
Scientific Research Applications
Anticancer Activities
A study explored the anticancer potential of 4-aminoquinoline derivatives, including sulfonyl analogs, against breast tumor cell lines. The findings highlighted significant cytotoxicity, with one compound showing promise across a wide range of cancers, suggesting potential for less toxicity to normal cells due to selective cancer cell-killing properties (Solomon, Pundir, & Lee, 2019).
Antibacterial and Antifungal Activities
Another study reported on the synthesis and molecular docking of novel quinolone-3-carbaldehyde derivatives, indicating potential antimicrobial activity. The structural elucidation and in-silico docking with DNA Gyrase A and N-myristoyltransferase target proteins suggested these compounds could serve as promising antibacterial and antifungal agents (Desai et al., 2017).
Molecular Docking Studies
Research on serotonin 5-HT6 receptor antagonists, including 3-(phenylsulfonyl)quinoline derivatives, demonstrated the influence of substituents on receptor activity, indicating potential for the treatment of CNS disorders. The study included molecular docking to ascertain the compounds' interactions with receptors, showing promise for developing high-efficacy drugs (Ivachtchenko et al., 2015).
Synthesis and Characterization
The synthesis and characterization of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives have been reported, with crystal structure elucidation providing insights into their molecular structure and potential applications in developing fluorescent probes and other chemical entities (Bodke, Shankerrao, & Harishkumar, 2013).
Antidepressant and Antipsychotic Activity
A series of quinoline- and isoquinoline-sulfonamide analogs of aripiprazole were synthesized, displaying significant antidepressant and antipsychotic activities. These findings underscore the potential of such compounds in developing treatments for mental health disorders (Zajdel et al., 2013).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-19-7-12-23(17-20(19)2)34(32,33)26-18-29-25-6-4-3-5-24(25)27(26)31-15-13-30(14-16-31)22-10-8-21(28)9-11-22/h3-12,17-18H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWHLJIZSPJJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B2962075.png)
![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2962076.png)

![Ethyl 4-(1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate](/img/structure/B2962079.png)
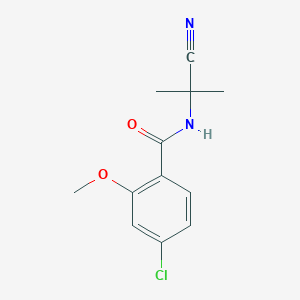
![2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
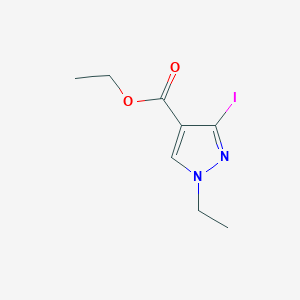

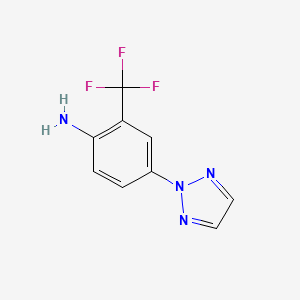
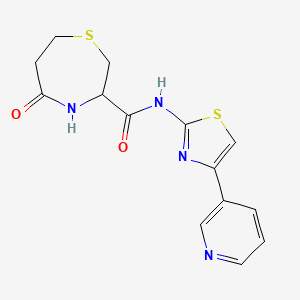
![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2962091.png)

![4-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2962094.png)